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Abstract
The epithelial-mesenchymal transition (EMT) is a fundamental cellular process implicated in

embryonic development, tissue repair, and pathological conditions, most notably in cancer

progression and metastasis. A key molecular event during EMT is the "cadherin switch,"

characterized by the downregulation of E-cadherin and the upregulation of mesenchymal

cadherins, such as Cadherin-11 (CDH11). This guide provides an in-depth examination of the

molecular mechanisms by which Cadherin-11 drives EMT, focusing on its role in critical

signaling pathways, its impact on cellular behavior, and the experimental methodologies used

to elucidate its function. This document is intended to serve as a comprehensive resource for

researchers and professionals in drug development seeking to understand and target the

intricate role of Cadherin-11 in EMT and disease.

Introduction: The Cadherin Switch in EMT
Epithelial-mesenchymal transition is a complex process where epithelial cells lose their

characteristic cell-cell adhesion and polarity, acquiring a mesenchymal phenotype with

enhanced migratory and invasive properties.[1][2] A hallmark of this transition is the alteration

in the expression of cadherin cell adhesion molecules.[1] The loss of E-cadherin, which is

crucial for the formation of adherens junctions in epithelial tissues, is a critical step in the

initiation of EMT.[2] Concurrently, the expression of N-cadherin and Cadherin-11 is often

upregulated, a phenomenon referred to as the "cadherin switch".[3][4] Cadherin-11, also
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known as OB-cadherin, is a type II classical cadherin predominantly expressed in

mesenchymal cells.[4][5] Its aberrant expression in cancer cells is strongly associated with

increased invasion, metastasis, and poor prognosis in various cancers, including breast and

prostate cancer.[4][5][6]

Core Signaling Pathways Modulated by Cadherin-11
in EMT
Cadherin-11 is not merely a structural component of mesenchymal cells; it actively participates

in intracellular signaling cascades that promote the EMT phenotype. The following sections

detail the key signaling pathways influenced by Cadherin-11.

The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical regulator of cell fate, proliferation, and differentiation,

and its dysregulation is a common feature of many cancers. Cadherin-11 plays a pivotal role in

activating this pathway during EMT.

Mechanism of Activation:

In the absence of Wnt signaling, cytoplasmic β-catenin is targeted for degradation by a

destruction complex. Upon Wnt ligand binding to its receptor, this complex is inactivated,

leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then

translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding

factor (TCF/LEF) transcription factors to activate the expression of target genes that drive EMT.

[7]

Cadherin-11 enhances Wnt/β-catenin signaling through several mechanisms:

Stabilization and Translocation of β-catenin: Cadherin-11 can bind to β-catenin at the cell

membrane. It is suggested that cleavage of Cadherin-11 can lead to the formation of

carboxy-terminal fragments (CTFs) that remain bound to β-catenin. This complex can then

co-localize in the nucleus, preserving β-catenin activity and promoting the transcription of

Wnt target genes.[8] Inhibiting this cleavage leads to β-catenin phosphorylation and reduced

Wnt signaling.[8]
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Transcriptional Regulation: Studies have shown a positive correlation between the

expression of Cadherin-11 and β-catenin, as well as Wnt pathway components like WNT2

and TCF12.[7] Knockdown of Cadherin-11 has been shown to decrease the expression of

β-catenin and its downstream targets, such as c-Myc and MMP7.[7]
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Transforming Growth Factor-β (TGF-β) Signaling
TGF-β is a potent inducer of EMT in various cell types.[9] Cadherin-11 is implicated as a key

downstream effector in TGF-β-mediated EMT.

Mechanism of Interaction:
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TGF-β signaling initiates by binding to its receptors on the cell surface, leading to the

phosphorylation and activation of Smad proteins. Activated Smads translocate to the nucleus

and regulate the transcription of target genes, including those that orchestrate the EMT

program.

Cadherin-11 is involved in this pathway in the following ways:

Upregulation by TGF-β: TGF-β has been shown to upregulate the expression of Cadherin-
11 in lung epithelial cells.[10]

Mediation of TGF-β-induced EMT: Knockdown of Cadherin-11 can reduce TGF-β-induced

expression of mesenchymal markers like collagen type 1 alpha 1 (Col1a1) and the

transcription factor Snail2/Slug.[10] This suggests that Cadherin-11 is a necessary

component for the full execution of the TGF-β-induced EMT program.[10]

Regulation of TGF-β Production: In the context of pulmonary fibrosis, Cadherin-11
expression on alveolar macrophages is associated with the production of TGF-β, suggesting

a potential positive feedback loop.[10]
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Interaction with Tumor Stroma: The Role of Fibroblasts
A crucial aspect of Cadherin-11 function in EMT is its ability to mediate interactions between

cancer cells and fibroblasts in the tumor microenvironment.[3][11] This interaction promotes a

more aggressive and invasive phenotype.

Mechanism of Interaction:

Cancer cells that have undergone EMT and express Cadherin-11 can form adherens junctions

with Cadherin-11-positive cancer-associated fibroblasts (CAFs).[3] This "hijacking" of

fibroblasts by cancer cells leads to:

Enhanced Co-invasion: Cadherin-11-mediated adhesion allows cancer cells to migrate

along fibroblasts, utilizing their motility to invade the surrounding matrix more effectively.[3]

[11]

Increased Invasion Speed and Persistence: This co-invasion results in higher invasion

speed, velocity, and persistence of the cancer cells.[3][11]

Promotion of Tumor Growth and Metastasis: In vivo studies have confirmed that the

interaction between Cadherin-11-expressing cancer cells and fibroblasts promotes tumor

growth and distant metastasis.[3][11]
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Quantitative Data on Cadherin-11 in EMT
The upregulation of Cadherin-11 and its functional consequences in EMT have been quantified

in numerous studies. The following tables summarize key quantitative findings.

Table 1: Cadherin-11 Expression in EMT
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Cell
Line/Tissue

Condition
Fold Change
in CDH11
mRNA

Fold Change
in CDH11
Protein

Reference

Breast

Carcinoma

Malignant vs.

Healthy

Significantly

Overexpressed

(P=0.040)

Significantly

Overexpressed

(P<0.0001)

[6]

Ovarian Tumors
Benign vs.

Malignant

Decreased with

Malignancy

Decreased with

Malignancy
[12][13]

Glioblastoma

Cells

Control vs.

CDH11 shRNA
-

77-93%

Reduction
[4]

4T1 Mouse

Breast Cancer

Cells

Wild-Type vs.

CDH11

Overexpression

Significantly

Increased
- [3]

Table 2: Functional Consequences of Cadherin-11 Modulation in EMT

Cell Line
Experimental
Condition

Effect on
Migration

Effect on
Invasion

Reference

Triple Negative

Breast Cancer

Cells

siCDH11 Attenuated Attenuated [7]

Ewing Sarcoma

Cells

CDH11

Depletion
Inhibited - [14]

Glioblastoma

Cells

CDH11

Knockdown
- Reduced [4]

A549 Lung

Cancer Cells

Cdh11

Knockdown (with

TGF-β)

-

Reduced

mesenchymal

morphogenesis

[10]

MDA-MB-231

(with fibroblasts)
Co-culture

Increased speed

and velocity

Increased speed

and velocity
[15]
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Experimental Protocols for Studying Cadherin-11 in
EMT
This section provides detailed methodologies for key experiments used to investigate the role

of Cadherin-11 in EMT.

siRNA-mediated Knockdown of Cadherin-11
This protocol is for the transient knockdown of Cadherin-11 expression to assess its functional

role.

Materials:

On-Target plus Human CDH11 siRNA-SMARTpool (e.g., Dharmacon)

Lipofectamine 3000 Transfection Reagent (or similar)

Opti-MEM I Reduced Serum Medium

DMEM with 10% FBS

6-well plates

Target cells (e.g., MDA-MB-231, Hs578t)

Procedure:

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will

result in 30-50% confluency at the time of transfection (e.g., 3 x 10^5 cells/well for MDA-MB-

231). Culture in DMEM with 10% FBS without antibiotics.

Transfection Complex Preparation:

For each well, dilute 80 nM of CDH11 siRNA into serum-free DMEM.

In a separate tube, dilute Lipofectamine 3000 into serum-free DMEM according to the

manufacturer's instructions.
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Combine the diluted siRNA and Lipofectamine 3000, mix gently, and incubate for 15-20

minutes at room temperature to allow for complex formation.

Transfection: Add the transfection complexes dropwise to the cells.

Incubation and Medium Change: Incubate the cells for 6 hours at 37°C. After incubation,

replace the medium with fresh DMEM containing 10% FBS.

Second Transfection (Optional but Recommended): The following day, repeat the

transfection process.

Harvesting: 48 hours after the initial transfection, cells can be harvested for downstream

analysis (e.g., Western blot, functional assays).[16]
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Wound Healing (Scratch) Assay
This assay is used to assess cell migration.

Materials:

Confluent cell monolayer in a 6-well or 12-well plate

Sterile 200 µl or 1 ml pipette tip

Phosphate-buffered saline (PBS)

Culture medium (serum-free or with specific treatments)

Microscope with a camera

Procedure:

Cell Culture: Grow cells to a confluent monolayer.

Creating the Scratch: Using a sterile pipette tip, create a straight scratch across the center of

the cell monolayer. A cross-shaped scratch can also be made.[17][18]

Washing: Gently wash the cells with PBS to remove detached cells.[17][18]

Adding Medium: Add fresh culture medium. This can be serum-free medium to minimize cell

proliferation or medium containing specific inhibitors or activators.

Imaging (Time 0): Immediately capture images of the scratch at defined locations. Mark the

plate to ensure the same fields are imaged over time.

Incubation and Imaging: Incubate the plate at 37°C. Capture images of the same locations at

regular intervals (e.g., every 4-8 hours) until the wound is closed.[17]

Analysis: Measure the area of the scratch at each time point using software like ImageJ.

Calculate the rate of wound closure.

Transwell Invasion Assay
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This assay measures the invasive potential of cells through an extracellular matrix.

Materials:

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

Matrigel Basement Membrane Matrix (or similar)

Serum-free culture medium

Culture medium with 10% FBS (as a chemoattractant)

Cotton swabs

Fixation solution (e.g., methanol or 4% paraformaldehyde)

Staining solution (e.g., 0.1% crystal violet)

Procedure:

Coating Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium. Add

50-100 µl of the diluted Matrigel to the upper chamber of the Transwell inserts. Incubate at

37°C for at least 30-60 minutes to allow it to solidify.[19][20][21]

Cell Seeding: Resuspend cells in serum-free medium. Seed a defined number of cells (e.g.,

2.5-5 x 10^4) into the upper chamber of the coated inserts.[19]

Chemoattractant: Add medium containing 10% FBS to the lower chamber.

Incubation: Incubate the plate at 37°C for 24-48 hours.

Removing Non-invasive Cells: Carefully remove the non-invaded cells from the upper

surface of the membrane using a cotton swab.

Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with a

fixation solution for 10-20 minutes. Stain the cells with crystal violet for 10-20 minutes.
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Washing and Drying: Wash the inserts with water to remove excess stain and allow them to

air dry.

Quantification: Count the number of stained cells in several microscopic fields. Alternatively,

the stain can be eluted and the absorbance measured.
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TCF/LEF Luciferase Reporter Assay
This assay is used to measure the activity of the Wnt/β-catenin signaling pathway.

Materials:

TCF/LEF Luciferase Reporter Vector (containing TCF/LEF response elements driving firefly

luciferase)

Control vector with a constitutively expressed Renilla luciferase (for normalization)

Lipofectamine 2000 (or similar)

Dual-Luciferase® Reporter Assay System (e.g., Promega)

Luminometer

Procedure:

Transfection: Co-transfect cells with the TCF/LEF firefly luciferase reporter vector and the

Renilla luciferase control vector using a suitable transfection reagent.[22][23][24]

Treatment: After 24 hours, treat the cells with the desired stimuli (e.g., Wnt3a conditioned

medium, or in the context of Cadherin-11 studies, cells with varying levels of Cadherin-11
expression).

Cell Lysis: After the desired treatment period (e.g., 24-48 hours), wash the cells with PBS

and lyse them using the passive lysis buffer provided with the assay kit.

Luciferase Assay:

Add the Luciferase Assay Reagent II (firefly luciferase substrate) to the cell lysate and

measure the firefly luciferase activity using a luminometer.

Add the Stop & Glo® Reagent (Renilla luciferase substrate and firefly luciferase inhibitor)

to the same sample and measure the Renilla luciferase activity.
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Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each

sample. Calculate the fold change in reporter activity relative to the control condition.[22][23]

[24]

Conclusion and Future Directions
Cadherin-11 has emerged as a critical player in the epithelial-mesenchymal transition, actively

promoting a more invasive and metastatic phenotype. Its intricate involvement in the Wnt/β-

catenin and TGF-β signaling pathways, as well as its ability to mediate interactions with the

tumor microenvironment, underscores its significance as a potential therapeutic target. The

experimental protocols detailed in this guide provide a robust framework for further

investigation into the multifaceted roles of Cadherin-11 in EMT and cancer progression.

Future research should focus on further dissecting the downstream effectors of Cadherin-11-

mediated signaling and exploring the therapeutic potential of targeting Cadherin-11 in

combination with other anti-cancer agents. A deeper understanding of the regulatory

mechanisms governing Cadherin-11 expression and function will be instrumental in the

development of novel strategies to combat cancer metastasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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